molecular formula C23H33IN2O4 B13785405 Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)butyldimethyl-, iodide CAS No. 66941-31-9

Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)butyldimethyl-, iodide

Cat. No.: B13785405
CAS No.: 66941-31-9
M. Wt: 528.4 g/mol
InChI Key: ASABOMCYDRXYEW-UHFFFAOYSA-N
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Description

Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)butyldimethyl-, iodide is a complex organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by the presence of a pyridyl group attached to a phenyl ring, which is further substituted with butyldimethylammonium and iodide ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)butyldimethyl-, iodide typically involves the Hantzsch synthesis method. This method includes a three-component cyclocondensation reaction of acetoacetic ester, aldehyde, and ammonia . The reaction conditions often involve refluxing the reactants in alcohols or acetic acid at room temperature . The quaternization of the pyridine fragment is achieved by treating the pyridine derivative with alkyl halides in solvents like acetone or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale Hantzsch synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)butyldimethyl-, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine form.

    Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxydisulfate-Co(II) and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and solvent conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted pyridines and dihydropyridines, which have significant biological and pharmaceutical properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)butyldimethyl-, iodide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its quaternary ammonium group and iodide ion make it particularly effective in certain chemical reactions and biological interactions, setting it apart from other similar compounds .

Properties

CAS No.

66941-31-9

Molecular Formula

C23H33IN2O4

Molecular Weight

528.4 g/mol

IUPAC Name

[4-[3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-butyl-dimethylazanium;iodide

InChI

InChI=1S/C23H32N2O4.HI/c1-8-9-14-25(4,5)18-12-10-17(11-13-18)21-19(22(26)28-6)15(2)24-16(3)20(21)23(27)29-7;/h10-13,21H,8-9,14H2,1-7H3;1H

InChI Key

ASABOMCYDRXYEW-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](C)(C)C1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC.[I-]

Origin of Product

United States

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